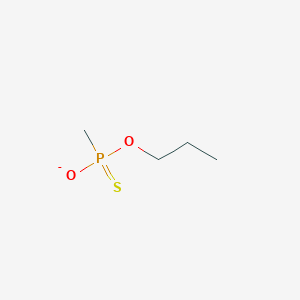
Dibenzylphosphinous chloride
Vue d'ensemble
Description
Dibenzylphosphinous chloride is an organophosphorus compound with the chemical formula (C_{14}H_{14}ClP). It is a colorless to pale yellow liquid that is sensitive to moisture. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of phosphine ligands and other phosphorus-containing compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibenzylphosphinous chloride can be synthesized through the reaction of benzyl chloride with phosphorus trichloride in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent moisture from interfering with the process. The general reaction scheme is as follows:
[ \text{PCl}_3 + 2 \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \rightarrow (\text{C}_6\text{H}_5\text{CH}_2)_2\text{PCl} + 2 \text{HCl} ]
Industrial Production Methods
On an industrial scale, this compound is produced using similar methods but with optimized conditions to ensure higher yields and purity. The process involves the careful control of temperature, pressure, and the use of high-purity reagents. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzylphosphinous chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibenzylphosphine oxide.
Reduction: It can be reduced to form dibenzylphosphine.
Substitution: It can undergo nucleophilic substitution reactions to form various phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products
Oxidation: Dibenzylphosphine oxide.
Reduction: Dibenzylphosphine.
Substitution: Various phosphine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dibenzylphosphinous chloride has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of phosphine ligands, which are essential in transition metal catalysis.
Biology: It is used in the synthesis of biologically active phosphorus-containing compounds.
Medicine: It is explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of dibenzylphosphinous chloride involves its reactivity towards nucleophiles and electrophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form new phosphorus-carbon or phosphorus-heteroatom bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphinous chloride: Similar in structure but with phenyl groups instead of benzyl groups.
Dibutylphosphinous chloride: Contains butyl groups instead of benzyl groups.
Uniqueness
Dibenzylphosphinous chloride is unique due to its benzyl groups, which provide different steric and electronic properties compared to other phosphinous chlorides. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.
Propriétés
IUPAC Name |
dibenzyl(chloro)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClP/c15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQHSJWVCCJNMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CP(CC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClP | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298143 | |
| Record name | dibenzylphosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.69 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17850-02-1 | |
| Record name | NSC121141 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dibenzylphosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)



![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)

![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)



